molecular formula C18H16N2O2 B057779 1H-Imidazole-2-propanoic acid, 4,5-diphenyl- CAS No. 55217-15-7

1H-Imidazole-2-propanoic acid, 4,5-diphenyl-

Cat. No. B057779
CAS RN: 55217-15-7
M. Wt: 292.3 g/mol
InChI Key: JYMCCVMGJODMDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-imidazole derivatives, including "1H-Imidazole-2-propanoic acid, 4,5-diphenyl-", often involves strategies like N-arylation reactions catalyzed by copper complexes, as demonstrated by Liu et al. (2014) in the efficient ligand-assisted Cu-catalyzed C-N coupling reactions yielding imidazoles with high yield (Liu et al., 2014). Additionally, one-pot synthesis methods using catalysts such as β-cyclodextrin-propyl sulfonic acid have been employed to produce tetrasubstituted imidazole derivatives efficiently (Ran, Li, & Zhang, 2015).

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including "1H-Imidazole-2-propanoic acid, 4,5-diphenyl-", is characterized by X-ray diffraction (XRD) studies. For instance, Saberi et al. (2009) confirmed the structure of a related compound through XRD, showing a planar imidazole ring and detailing bond lengths and angles (Saberi et al., 2009).

Chemical Reactions and Properties

Imidazole derivatives participate in various chemical reactions, including N-arylation and Cu-catalyzed C–H functionalization/C–N bond formation processes, offering a versatile approach to synthesizing complex organic molecules (Sun, Chen, & Bao, 2014).

Physical Properties Analysis

The physical properties, such as crystal structure and solubility, of imidazole derivatives can be significantly influenced by their specific substitutions and functional groups. Microwave-assisted synthesis has been employed to study these properties, providing insights into the crystalline forms and solubility behaviors of these compounds (Saberi et al., 2009).

Scientific Research Applications

Fluorescent Chemosensors

1H-Imidazole-2-propanoic acid, 4,5-diphenyl- derivatives have been reported as effective fluorescent chemosensors for detecting cyanide and mercury ions. These compounds exhibit selective sensing towards CN- ions, resulting in fluorescence quenching and decreased singlet state lifetime. They also act as reversible sensors, able to detect these ions in multiple cycles (Emandi et al., 2018).

Optical Properties in Polymer Synthesis

Imidazole derivatives have been used in synthesizing novel poly(amide-ether)s. These polymers, featuring imidazole pendants, show promising physical and optical properties, including fluorescence emission and high thermal stability. This makes them suitable for various applications in materials science (Ghaemy et al., 2013).

Reductive Transformation in Organic Synthesis

These compounds undergo an unexpected reductive transformation when reacted with thiourea and hydrochloric acid. This reaction transforms 1H-imidazol-2(5H)-ones to imidazolinones, indicating a unique behavior in organic synthesis (Baranov et al., 2017).

Synthesis of Local Anesthetic Agents

Certain 1H-imidazole derivatives have been synthesized and assessed for their local anesthetic effects. Some derivatives have shown considerable activity and minimal toxicity, making them potential candidates for local anesthesia (Ran et al., 2015).

Catalysis in Organic Reactions

These compounds have been used as ligands in copper-catalyzed C-N coupling reactions, demonstrating high efficiency and yielding up to 98% in certain cases. This highlights their potential as catalysts in organic synthesis (Liu et al., 2014).

Future Directions

Imidazole derivatives have a broad range of applications and are used in a variety of everyday applications . They are key components to functional molecules that are used in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name

3-(4,5-diphenyl-1H-imidazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-16(22)12-11-15-19-17(13-7-3-1-4-8-13)18(20-15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMCCVMGJODMDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)CCC(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203725
Record name 1H-Imidazole-2-propanoic acid, 4,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazole-2-propanoic acid, 4,5-diphenyl-

CAS RN

55217-15-7
Record name Oxaprozin imidazole analog
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055217157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole-2-propanoic acid, 4,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXAPROZIN IMIDAZOLE ANALOG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX3M423H8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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